molecular formula C21H18O3 B12899954 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran CAS No. 922140-84-9

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran

Cat. No.: B12899954
CAS No.: 922140-84-9
M. Wt: 318.4 g/mol
InChI Key: BTUPAQFLWZKQMI-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with methoxy, methyl, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation is usually performed using methanol and a strong acid like sulfuric acid.

    Attachment of the Naphthyl Group: This step often involves a Friedel-Crafts alkylation reaction using naphthalene and an alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran: Similar structure but with a phenyl group instead of a naphthyl group.

    4,6-Dimethoxy-2-methyl-3-(2-naphthyl)-1-benzofuran: Similar structure but with a different naphthyl substitution pattern.

Uniqueness

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

922140-84-9

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

4,6-dimethoxy-2-methyl-3-naphthalen-1-yl-1-benzofuran

InChI

InChI=1S/C21H18O3/c1-13-20(17-10-6-8-14-7-4-5-9-16(14)17)21-18(23-3)11-15(22-2)12-19(21)24-13/h4-12H,1-3H3

InChI Key

BTUPAQFLWZKQMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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